

Application Notes and Protocols for X-ray Crystallography of 4-Butoxybenzohydrazide Crystals

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Compound of Interest

Compound Name: 4-Butoxybenzohydrazide

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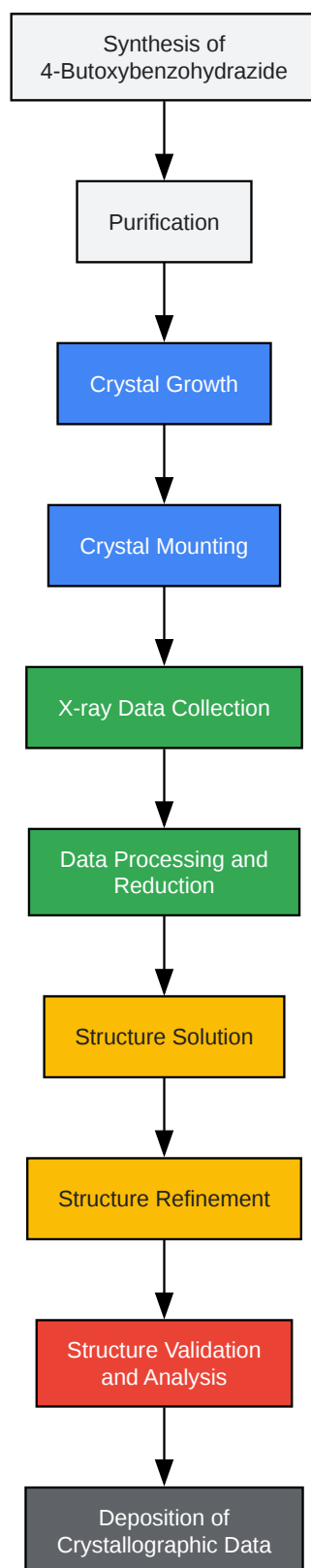
This document provides a detailed protocol for the single-crystal X-ray diffraction analysis of **4-Butoxybenzohydrazide**. The methodologies outlined below are based on established practices for small organic molecules and hydrazide derivatives, ensuring a comprehensive guide from crystal preparation to structure elucidation.

Introduction

4-Butoxybenzohydrazide and its derivatives are of significant interest in medicinal chemistry and drug development due to their potential biological activities. X-ray crystallography is a powerful analytical technique that provides precise three-dimensional structural information of a molecule. This information is crucial for understanding structure-activity relationships (SAR), guiding lead optimization, and facilitating rational drug design. These application notes describe a standard protocol for determining the crystal structure of **4-Butoxybenzohydrazide**.

Experimental Protocols

The overall workflow for the X-ray crystallography of **4-Butoxybenzohydrazide** is depicted below, followed by detailed experimental protocols.



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Figure 1: Experimental workflow for the X-ray crystallography of **4-Butoxybenzohydrazide**.

While the synthesis of **4-Butoxybenzohydrazide** is not the primary focus of this protocol, it is a prerequisite. A common synthetic route involves the reaction of ethyl 4-butoxybenzoate with hydrazine hydrate. Following synthesis, the crude product must be purified to $\geq 98\%$ purity, typically by recrystallization from a suitable solvent such as ethanol, to ensure the growth of high-quality single crystals.

High-quality single crystals are essential for successful X-ray diffraction analysis. The following methods are recommended for growing crystals of **4-Butoxybenzohydrazide**:

- Slow Evaporation:
 - Dissolve the purified **4-Butoxybenzohydrazide** in a suitable solvent (e.g., ethanol, methanol, or a mixture of ethanol and diethyl ether) to form a nearly saturated solution.[\[1\]](#)
 - Filter the solution to remove any particulate matter.
 - Transfer the filtrate to a clean vial and cover it loosely (e.g., with perforated parafilm) to allow for slow evaporation of the solvent at room temperature.
 - Monitor the vial over several days to weeks for the formation of single crystals.
- Vapor Diffusion:
 - Prepare a concentrated solution of the compound in a good solvent (e.g., ethanol).
 - Place this solution in a small, open vial.
 - Place the small vial inside a larger, sealed container that contains a more volatile anti-solvent (a solvent in which the compound is less soluble, e.g., hexane).
 - The anti-solvent vapor will slowly diffuse into the compound's solution, reducing its solubility and promoting crystallization.
- Select a suitable, well-formed single crystal with sharp edges and no visible defects under a microscope. The ideal crystal size is typically between 0.1 and 0.3 mm in all dimensions.[\[1\]](#)
- Carefully coat the selected crystal with a cryoprotectant (e.g., paratone-N oil) to prevent ice formation during cooling.

- Mount the crystal on a cryo-loop, which is then attached to a goniometer head.
- Place the mounted crystal in a stream of cold nitrogen gas (typically at 100 K or 173 K) on the diffractometer to minimize thermal vibrations and radiation damage.[1]
- Data collection is performed using a single-crystal X-ray diffractometer, such as a Bruker D8 Venture or similar, equipped with a CCD or CMOS detector.[1]
- A monochromatic X-ray source, typically Mo-K α ($\lambda = 0.71073 \text{ \AA}$) or Cu-K α ($\lambda = 1.54178 \text{ \AA}$), is used.[1][2]
- A series of diffraction images are collected by rotating the crystal through a range of angles (e.g., using ω and ϕ scans).[2]
- The detector distance and exposure time are optimized to ensure good diffraction intensity and resolution.
- The raw diffraction images are processed using software such as SAINT.[1]
- This process involves indexing the diffraction spots to determine the unit cell parameters and Bravais lattice.
- The intensities of all reflections are integrated, and corrections are applied for factors such as Lorentz and polarization effects.
- An absorption correction (e.g., multi-scan) may also be applied.
- The crystal structure is solved using direct methods or Patterson methods with software packages like SHELXT or SHELXS.[1] This provides an initial model of the molecular structure.
- The structural model is then refined using full-matrix least-squares on F^2 with a program such as SHELXL.[1]
- Refinement involves adjusting atomic coordinates, displacement parameters (anisotropic for non-hydrogen atoms), and other parameters to minimize the difference between the observed and calculated structure factors.

- Hydrogen atoms are typically placed in calculated positions and refined using a riding model.
- The final refined structure is validated using tools like PLATON or the checkCIF service from the IUCr to check for any inconsistencies or errors.
- The final model is analyzed to determine bond lengths, bond angles, torsion angles, and to identify any intermolecular interactions such as hydrogen bonding and π - π stacking.^[3]

Data Presentation

The crystallographic data and refinement statistics for **4-Butoxybenzohydrazide** should be summarized in a table similar to the one below. The values presented here are hypothetical and representative of a typical small organic molecule.

Parameter	Value
Empirical Formula	C ₁₁ H ₁₆ N ₂ O ₂
Formula Weight	208.26
Temperature	100(2) K
Wavelength	0.71073 Å
Crystal System	Monoclinic
Space Group	P2 ₁ /c
Unit Cell Dimensions	a = 10.123(4) Å, α = 90° b = 8.456(3) Å, β = 105.12(2)° c = 13.789(5) Å, γ = 90°
Volume	1138.9(8) Å ³
Z	4
Calculated Density	1.215 Mg/m ³
Absorption Coefficient	0.084 mm ⁻¹
F(000)	448
Crystal Size	0.25 x 0.20 x 0.15 mm
Theta Range for Data Collection	2.50 to 28.00°
Reflections Collected	10123
Independent Reflections	2548 [R(int) = 0.034]
Completeness to Theta = 25.242°	99.8 %
Refinement Method	Full-matrix least-squares on F ²
Data / Restraints / Parameters	2548 / 0 / 140
Goodness-of-fit on F ²	1.054
Final R indices [I > 2sigma(I)]	R ₁ = 0.045, wR ₂ = 0.118

R indices (all data)	$R_1 = 0.058$, $wR_2 = 0.129$
Largest Diff. Peak and Hole	0.34 and -0.21 e.Å ⁻³

Conclusion

This protocol provides a comprehensive framework for the successful determination of the crystal structure of **4-Butoxybenzohydrazide**. Adherence to these methodologies will ensure the generation of high-quality crystallographic data, which is invaluable for applications in drug discovery and materials science. The resulting structural information will enable detailed analysis of molecular conformation and intermolecular interactions, providing key insights for further research and development.

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